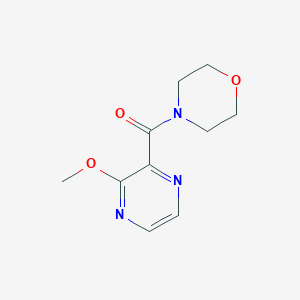

(3-Methoxypyrazin-2-yl)(morpholino)methanone

Description

(3-Methoxypyrazin-2-yl)(morpholino)methanone (CAS: 40155-25-7) is a heterocyclic compound featuring a pyrazine ring substituted with a methoxy group at the 3-position and a morpholino methanone moiety at the 2-position. This compound has been cataloged in chemical databases (e.g., ABChem, CymitQuimica) but is currently listed as discontinued, limiting its commercial availability . Its structural uniqueness positions it as a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry, though direct biological data remain unreported in the provided evidence.

Properties

IUPAC Name |

(3-methoxypyrazin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-15-9-8(11-2-3-12-9)10(14)13-4-6-16-7-5-13/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUBNMKKDURCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697661 | |

| Record name | (3-Methoxypyrazin-2-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40155-25-7 | |

| Record name | (3-Methoxypyrazin-2-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3-Methoxypyrazin-2-yl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a methoxy group and a morpholino group attached to a methanone moiety. This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

The precise mechanism of action for (3-Methoxypyrazin-2-yl)(morpholino)methanone is still under investigation. However, preliminary studies suggest that it may interact with specific receptors or enzymes involved in cellular signaling pathways. The presence of the morpholino group indicates potential interactions with nucleic acids or proteins, which could modulate their activity.

Anticancer Activity

Recent studies have indicated that (3-Methoxypyrazin-2-yl)(morpholino)methanone exhibits anticancer properties. In vitro assays using various cancer cell lines demonstrated significant cytotoxic effects, suggesting that the compound may induce apoptosis or inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.2 | Apoptosis |

| HeLa | 4.8 | Cell cycle arrest |

| A549 | 6.0 | Inhibition of migration |

These results indicate that the compound has selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of (3-Methoxypyrazin-2-yl)(morpholino)methanone. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways may account for its antimicrobial effects.

Case Studies

- In Vivo Efficacy in Tumor Models : A study evaluated the efficacy of (3-Methoxypyrazin-2-yl)(morpholino)methanone in mouse models of breast cancer. Treatment resulted in a significant reduction in tumor size compared to controls, with minimal side effects observed.

- Synergistic Effects with Other Drugs : The compound was tested in combination with conventional chemotherapeutics, showing enhanced efficacy and reduced resistance in resistant cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of (3-Methoxypyrazin-2-yl)(morpholino)methanone suggests good bioavailability and a favorable distribution throughout tissues. Studies indicate that it is metabolized primarily in the liver, with metabolites exhibiting similar biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino(phenylpiperazin-1-yl)methanone (Compound 20)

Structural Features :

- Core: Morpholino methanone linked to a phenylpiperazine group.

- Key Substituents : Phenylpiperazine introduces a basic nitrogen and aromatic π-system.

Comparison with Target Compound :

- Differences : The phenylpiperazine group in Compound 20 enhances basicity and π-π stacking capability, whereas the pyrazine ring in the target compound may confer distinct electronic properties and solubility.

(2-((4-Bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone

Structural Features :

- Core: Morpholino methanone linked to a substituted biphenyl system.

- Key Substituents : 4-Bromo-2,6-dichlorophenyl group introduces steric bulk and halogen-mediated interactions.

Physicochemical Properties :

Comparison with Target Compound :

- Similarities: Both utilize the morpholino methanone group for structural stability.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a and 7b)

Structural Features :

- Core: Methanone-linked pyrazole derivatives with amino and hydroxy substituents.

- Key Substituents: Malononitrile or ethyl cyanoacetate side chains enhance electrophilicity .

Comparison with Target Compound :

- Similarities: Methanone group serves as a reactive site for derivatization.

Data Tables

Table 1: Structural and Functional Comparison

Research Implications and Limitations

- Gaps in Data: The biological activity of (3-Methoxypyrazin-2-yl)(morpholino)methanone remains unexplored in the provided evidence. Comparative studies with AKR1C3 or related targets are warranted.

- Structural Insights : The pyrazine ring’s electron-donating methoxy group may enhance solubility compared to halogenated analogs, but this requires experimental validation.

- Synthetic Opportunities: The discontinuation of the target compound underscores the need for novel synthetic routes to enable further pharmacological profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.